molecular formula C6H12O3 B057638 Ethyl 2-hydroxybutanoate CAS No. 52089-54-0

Ethyl 2-hydroxybutanoate

Cat. No. B057638
CAS RN: 52089-54-0
M. Wt: 132.16 g/mol
InChI Key: KWWOQRSLYPHAMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-hydroxybutanoate and its derivatives involves multiple methods, including enzymatic and chemical pathways. One approach involves the use of whole recombinant cells of Escherichia coli expressing secondary alcohol dehydrogenase for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate, achieving high yields and enantiomeric excesses (Yamamoto et al., 2002). Another method involves the highly enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, showcasing the influence of reaction temperature on the hydrogenation process (Meng et al., 2008).

Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxybutanoate and its derivatives is pivotal for their chemical behavior and reactivity. Detailed studies on the structure can reveal insights into the steric and electronic factors that influence their reactivity and potential applications in synthesis.

Chemical Reactions and Properties

Ethyl 2-hydroxybutanoate participates in a variety of chemical reactions, including reductions, oxidations, and esterification, to produce a wide array of products. For instance, the enzymatic synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate from ethyl 4-cyano-3-oxobutanoate using whole cells demonstrates the compound's versatility in chemical synthesis (Jin & Zhang, 2011).

Scientific research applications

  • Wine Aroma and Sensory Characteristics:

    • Ethyl 2-hydroxy-3-methylbutanoate enantiomers were studied for their chemical and sensory characteristics in wines. The research found that these compounds do not contribute significantly to the fruity aroma of red wine (Gammacurta et al., 2018).
    • Another study on ethyl 3-hydroxybutanoate enantiomers in wine revealed their role in enhancing the perception of fruity aromas, despite their subthreshold concentrations (Lytra et al., 2014).
  • Synthesis and Biochemical Applications:

    • The synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant Escherichia coli cells was explored for its relevance in biochemical applications (Yamamoto et al., 2002).
    • A study on the enzymatic synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate highlighted its key role in the synthesis of cholesterol-lowering drugs (Jin & Zhang, 2011).
  • Chemical Reactions and Enzymatic Studies:

    • Investigations on the solution equilibria of bis(2-ethyl-2-hydroxybutanoato(2-))oxochromate(V) provided insights into the behavior of these complexes in different solvents (Branca et al., 1993).
    • The enzymatic deracemisation of aliphatic β-hydroxy esters, including ethyl-3-hydroxybutanoate, was researched for obtaining optically pure alcohols, emphasizing the role of reaction condition optimization (Venkataraman & Chadha, 2015).
  • Pharmaceutical Applications:

    • The chemical and enzymatic approaches to synthesizing optically pure ethyl (R)-4-cyano-3-hydroxybutanoate were reviewed, highlighting its importance as a synthon in the production of pharmaceuticals like atorvastatin (You et al., 2013).

properties

IUPAC Name

ethyl 2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWOQRSLYPHAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334629
Record name Ethyl 2-Hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxybutanoate

CAS RN

52089-54-0
Record name Ethyl 2-hydroxybutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52089-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-Hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 2-hydroxy-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
R Bramley, JY Ji, PA Lay - Inorganic chemistry, 1991 - ACS Publications
… 1,2-ethanediol is performed over 3-A molecular sieves, the equilibrium is driven almost exclusively to the complex III, due to the absorption of the released 2-ethyl-2-hydroxybutanoate …
Number of citations: 28 pubs.acs.org
MC Ghosh, ES Gould - Journal of the Chemical Society, Chemical …, 1992 - pubs.rsc.org
Pink solutions containing a stabilized complex of CrIV result from reduction of HCrO4– with H3AsO3 in media buffered by 2-ethyl-2-hydroxybutanoic acid (Hehb); redox reactions of this …
Number of citations: 1 pubs.rsc.org
M Branca, A Dessi, G Micera, D Sanna - Inorganic Chemistry, 1993 - ACS Publications
… The behavior of the bischelated oxochromium(V) complex of 2-ethyl-2-hydroxybutanoate(2-) and its 2-hydroxy2-methylbutanoate(2-) analogue has been reexamined by EPR and …
Number of citations: 19 pubs.acs.org
A Levina, PA Lay, GJ Foran - Chemical Communications, 1999 - pubs.rsc.org
… The first X-ray absorption spectrum of the rare Cr(iv) oxidation state has been obtained for the complex with the ehbaH ligand [ehbaH = 2-ethyl-2-hydroxybutanoate(12)] in frozen …
Number of citations: 9 pubs.rsc.org
A Levina, PA Lay, NE Dixon - Inorganic Chemistry, 2000 - ACS Publications
Complex 1, [Cr V O(ehba) 2 ] - (ehba = 2-ethyl-2-hydroxybutanoate(2−)) is the most studied model compound of relevance to the biological activity of Cr(V) with regard to Cr-induced …
Number of citations: 61 pubs.acs.org
S Swavey, ES Gould - Chemical Communications, 2000 - pubs.rsc.org
… readily reduce I3−, Br2(aq), IrCl62−, Fe(bipy)33+ and aquacob(III)alamin (B12a) but are inert to Co(NH3)5Cl2+ and Co(NH3)5Br2+; reduction of HCrO4− in 2-ethyl-2-hydroxybutanoate …
Number of citations: 0 pubs.rsc.org
M Kumar, SP Ghosh, AP Koley… - Journal of Chemical …, 2000 - journals.sagepub.com
… Aqueous chromium(IV), stabilised through ligation by 2-ethyl-2-hydroxybutanoate ion, undergoes facile reduction with hydrazine, and this electron transfer process is inhibited by …
Number of citations: 1 journals.sagepub.com
S Swavey, V Manivannan, ES Gould - Inorganic Chemistry, 2001 - ACS Publications
… Reduction of HCrO 4 - in 2-ethyl-2-hydroxybutanoate buffers (pH 3.6) yields a Cr(IV) chelate of the buffering anion but forms Cr(III) when carried out in 0.01 MH + . Reactions of le - …
Number of citations: 7 pubs.acs.org
L Yang, X Yang, E Tian, H Lin - ChemSusChem, 2016 - Wiley Online Library
… The much higher yields of C 4 compounds, including ethyl 2-hydroxybutanoate (EHB), were obtained over Zr-SBA-15 than over either ZrO 2 or SBA-15. These results suggest that the …
D Gutiérrez, DC Sinuco, C Osorio - Revista Colombiana de Química, 2010 - scielo.org.co
… The compounds with highest Flavor Dilution factor (FD) value were hexanal, 3-hydroxy-2-butanone, 2-methylpropanol, ethyl 2-hydroxybutanoate, ethyl octanoate, and butyl 3-…
Number of citations: 9 www.scielo.org.co

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